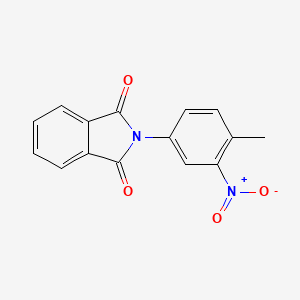
2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as MNID, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MNID has been shown to possess a variety of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has developed efficient synthetic routes and characterization of compounds structurally related to "2-(4-methyl-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione." Studies explore conventional and microwave-assisted reactions, palladium-catalyzed methodologies, and characterizations using NMR and crystallography to produce a range of isoindole-1,3-dione derivatives. These methodologies offer pathways to novel compounds with potential applications in material science and pharmacology (Sena et al., 2007); (Worlikar & Larock, 2008); (Dioukhane et al., 2021).
Material Science Applications
Research into the photophysical properties of isoindole-1,3-dione derivatives indicates their potential as fluorescent chemosensors and for studying solvatochromic behavior, showcasing applications in sensing technologies and materials chemistry. These studies focus on the intramolecular charge transfer (ICT) properties, fluorescence responsiveness, and computational analysis for understanding their behavior in various solvents, indicating the potential for developing new materials with specific optical properties (Subhasri & Anbuselvan, 2014); (Akshaya et al., 2016).
Biological Activities
Some derivatives of isoindole-1,3-dione have been explored for their biological activities, including tumor necrosis factor alpha (TNF-alpha) production-enhancing activity. These findings suggest potential therapeutic applications in modulating immune responses, highlighting the importance of structural modifications on biological activities and the potential for discovering new bioactive compounds (Shibata et al., 1996).
Electrocatalytic and Environmental Applications
Recent studies have also focused on the electrocatalytic properties of isoindole-1,3-dione derivatives for oxygen evolution reactions, indicating their utility in energy conversion and storage technologies. These findings suggest the potential of these compounds in developing new catalytic systems for environmental and energy applications (Kushwaha et al., 2020).
Propriétés
IUPAC Name |
2-(4-methyl-3-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-6-7-10(8-13(9)17(20)21)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMXCUJFARKIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)
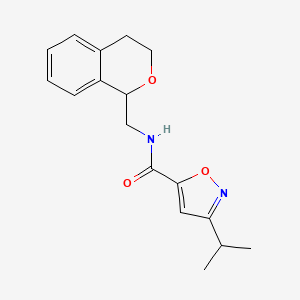
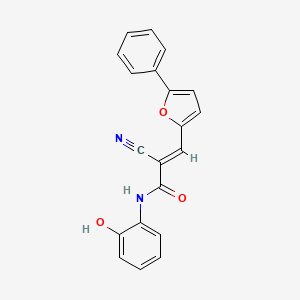
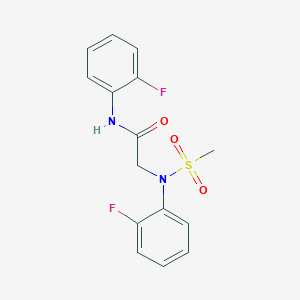
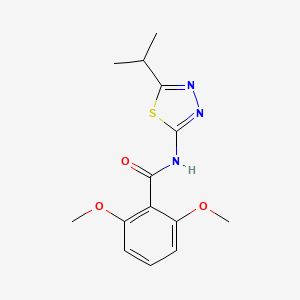
![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

